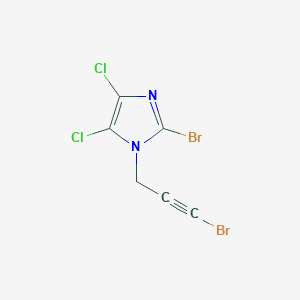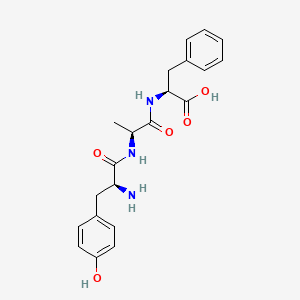
Nitric acid--(oxiran-2-yl)methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–(oxiran-2-yl)methanol (1/1) is a compound that combines nitric acid and oxiran-2-ylmethanol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(oxiran-2-yl)methanol typically involves the reaction of oxiran-2-ylmethanol with nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of nitric acid–(oxiran-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as mixing, reaction under controlled temperature and pressure, and purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–(oxiran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The epoxide ring in oxiran-2-ylmethanol can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Water, alcohols, amines.
Major Products: The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nitric acid–(oxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of nitric acid–(oxiran-2-yl)methanol involves its interaction with various molecular targets and pathways. The epoxide ring in oxiran-2-ylmethanol can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in changes to the structure and function of proteins, nucleic acids, and other cellular components .
Comparaison Avec Des Composés Similaires
Glycidol (Oxiran-2-ylmethanol): A simple epoxide with similar reactivity.
Epichlorohydrin: Another epoxide with a chlorine substituent, used in the production of epoxy resins.
Furfuryl Alcohol: An alcohol with a furan ring, used in the production of resins and polymers
Uniqueness: Nitric acid–(oxiran-2-yl)methanol is unique due to its combination of nitric acid and oxiran-2-ylmethanol, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where both acidic and epoxide functionalities are required .
Propriétés
Numéro CAS |
143572-64-9 |
|---|---|
Formule moléculaire |
C3H7NO5 |
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
nitric acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.HNO3/c4-1-3-2-5-3;2-1(3)4/h3-4H,1-2H2;(H,2,3,4) |
Clé InChI |
GMYXOJGFACCWBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CO.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)


![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)







